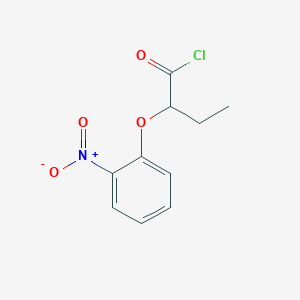

2-(2-Nitrophenoxy)butanoyl chloride

Description

2-(2-Nitrophenoxy)butanoyl chloride is an organic halide characterized by a butanoyl chloride backbone substituted with a 2-nitrophenoxy group. This compound is highly reactive due to the presence of the acyl chloride (-COCl) functional group, which makes it a valuable intermediate in organic synthesis, particularly for acylation reactions. It is used to introduce the 2-nitrophenoxybutanoyl moiety into target molecules, such as pharmaceuticals, agrochemicals, or polymers.

Academic pricing requires direct inquiry, reflecting its specialized application .

Properties

IUPAC Name |

2-(2-nitrophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-2-8(10(11)13)16-9-6-4-3-5-7(9)12(14)15/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFNKEZSCROFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283685 | |

| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-62-4 | |

| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)butanoyl chloride typically involves the reaction of 2-nitrophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for 2-(2-Nitrophenoxy)butanoyl chloride are not well-documented, the general approach involves similar synthetic routes as described above, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)butanoyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products include various substituted butanoyl derivatives.

Reduction: The major product is 2-(2-aminophenoxy)butanoyl chloride.

Coupling: The major products are biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Applications in Organic Synthesis

-

Acylation Reactions :

- As an acylating agent, 2-(2-Nitrophenoxy)butanoyl chloride can be used to introduce butanoyl groups into various substrates, including alcohols and amines. This is particularly useful in the synthesis of esters and amides.

- Example : Acylation of primary amines to form amides, which are crucial intermediates in drug synthesis.

-

Synthesis of Heterocycles :

- This compound can serve as a precursor for the synthesis of heterocyclic compounds through various cyclization reactions. Heterocycles are essential in medicinal chemistry due to their biological activity.

- Case Study : The use of 2-(2-nitrophenoxy)butanoyl chloride in synthesizing substituted pyridines and quinolines, which have shown promising anticancer activity.

-

Pharmaceutical Development :

- The compound has been explored for its potential in developing new pharmaceutical agents. Its derivatives can exhibit significant biological activities.

- Example : Research has indicated that derivatives of 2-(2-nitrophenoxy)butanoyl chloride may possess anti-inflammatory properties.

Agrochemical Applications

- Herbicide Development :

- The selective herbicidal properties of compounds derived from 2-(2-nitrophenoxy)butanoyl chloride have been investigated for agricultural applications.

- Case Study : Studies have demonstrated that certain derivatives can inhibit specific plant growth pathways, making them effective as herbicides.

Table 1: Summary of Reactions Involving 2-(2-Nitrophenoxy)butanoyl Chloride

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Acylation | Alcohols | Esters | |

| Acylation | Amines | Amides | |

| Cyclization | Various | Heterocycles | |

| Herbicide Synthesis | Plant Growth Regulators | Herbicides |

Table 2: Biological Activities of Derivatives

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(2-Nitrophenoxy)butanoyl chloride, the following structurally or functionally related compounds are analyzed:

Reactivity and Functional Group Analysis

- 2-(2-Nitrophenoxy)butanoyl chloride: The acyl chloride group confers high electrophilicity, enabling reactions with alcohols, amines, or thiols to form esters, amides, or thioesters. The 2-nitrophenoxy group may sterically hinder reactions or influence electronic properties in target molecules .

- 2-(2-Nitrophenoxy)benzaldehyde: The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., forming hydrazones). The nitrophenoxy substituent may enhance stability or modulate redox properties .

- Its discontinued status implies niche utility or synthesis challenges .

Commercial and Research Utility

- 2-(2-Nitrophenoxy)butanoyl chloride: Specialized use in introducing nitrophenoxy-acyl motifs, contrasting with benzoyl chloride’s broader utility. Limited availability may restrict large-scale applications .

- 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide: Discontinuation suggests lower demand compared to nitrophenoxy derivatives, possibly due to synthetic complexity or market shifts .

Biological Activity

2-(2-Nitrophenoxy)butanoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The nitro group in this compound is known for its ability to influence biological interactions and mechanisms. This article explores the biological activity of 2-(2-Nitrophenoxy)butanoyl chloride, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 2-(2-Nitrophenoxy)butanoyl chloride typically involves the reaction of 2-nitrophenol with butanoyl chloride under controlled conditions. The resulting compound features an acyl chloride functional group, which is highly reactive and can participate in various nucleophilic acyl substitution reactions. This reactivity is crucial for its biological interactions, particularly with amino acids and proteins in biological systems .

The nitro group () in 2-(2-Nitrophenoxy)butanoyl chloride plays a significant role in its biological activity. Nitro compounds are known to undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). This can result in cellular toxicity and death of microorganisms, including bacteria and parasites . The dual nature of the nitro group as both a pharmacophore and a toxicophore makes it a valuable scaffold for developing new therapeutic agents.

| Mechanism | Description |

|---|---|

| Redox Reactions | Nitro groups trigger redox reactions that can lead to cellular damage. |

| Interaction with Proteins | Acyl chlorides can react with nucleophiles such as amino acids in proteins. |

| Antimicrobial Activity | Compounds with nitro groups exhibit significant antimicrobial properties. |

Biological Activity

Recent studies have highlighted the diverse biological activities associated with nitro-containing compounds similar to 2-(2-Nitrophenoxy)butanoyl chloride:

- Antimicrobial Activity : Nitro compounds have shown effectiveness against various pathogens, including H. pylori, P. aeruginosa, and M. tuberculosis. The presence of the nitro group enhances their ability to disrupt microbial cell functions .

- Antineoplastic Properties : Some nitro derivatives have been investigated for their potential anti-cancer effects, targeting specific pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : Certain studies suggest that nitro compounds may modulate inflammatory responses, although further research is needed to clarify these effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several nitro compounds, including derivatives of 2-(2-Nitrophenoxy)butanoyl chloride, against clinical strains of bacteria. Results indicated significant inhibition zones, suggesting potent activity against resistant strains .

- Cytotoxicity Assessment : In vitro assays demonstrated that 2-(2-Nitrophenoxy)butanoyl chloride exhibits cytotoxic effects on cancer cell lines at sub-micromolar concentrations, highlighting its potential as a lead compound for further drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of 2-(2-Nitrophenoxy)butanoyl chloride. Modifications to the nitro group or the butanoyl moiety can significantly affect potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Nitro Group Position | Changes in electronic properties influence reactivity and interaction profiles. |

| Chain Length Variation | Altering the length of the acyl chain can enhance or reduce membrane permeability. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Nitrophenoxy)butanoyl chloride in laboratory settings?

- Methodological Answer:

- PPE and Ventilation: Use eye/face protection, gloves, and lab coats. Ensure local exhaust ventilation or closed-system handling to minimize inhalation risks .

- First Aid: For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .

- Storage: Store in sealed containers in dry, well-ventilated areas away from ignition sources. Static discharge prevention is critical due to its acyl chloride reactivity .

Q. How is 2-(2-Nitrophenoxy)butanoyl chloride synthesized and purified in academic research?

- Methodological Answer:

- Synthesis: React 2-(2-nitrophenoxy)butanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The acid chloride is typically added dropwise to the reaction mixture under ice-cooling to control exothermicity .

- Purification: Use fractional distillation or Kugelrohr distillation to isolate the product. Monitor for unreacted starting materials (e.g., ~15% residual trihexyl citrate in similar syntheses) via NMR or GC-MS .

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., nitrophenoxy protons at δ 7.5–8.5 ppm, acyl chloride carbonyl at ~170 ppm). Quantify impurities using integration .

- X-ray Crystallography: If crystallizable, use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

- Elemental Analysis: Validate empirical formula (C₁₀H₁₀ClNO₄) via combustion analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized when using 2-(2-Nitrophenoxy)butanoyl chloride as an acylating agent?

- Methodological Answer:

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, as seen in esterification of trihexyl citrate .

- Stoichiometry: Use a 1.2–1.5 molar excess of the acyl chloride relative to nucleophiles (e.g., amines, alcohols) to compensate for hydrolysis .

- Solvent Choice: Anhydrous dichloromethane or THF minimizes side reactions. Pre-dry solvents over molecular sieves .

Q. How are byproducts identified and mitigated in reactions involving this compound?

- Methodological Answer:

- Chromatographic Analysis: Use HPLC or TLC (eluent: hexane/ethyl acetate) to detect hydrolyzed products (e.g., 2-(2-nitrophenoxy)butanoic acid).

- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to track carbonyl consumption (C=O stretch at ~1800 cm⁻¹) .

- Quenching Protocols: Add aqueous NaHCO₃ post-reaction to neutralize excess acyl chloride and prevent downstream decomposition .

Q. How can computational modeling complement experimental studies of its reactivity?

- Methodological Answer:

- DFT Calculations: Model transition states for acylation reactions to predict regioselectivity (e.g., nitrophenoxy group’s electron-withdrawing effects).

- Docking Studies: Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivative design for pharmacological applications .

- Crystallographic Refinement: Use SHELX suite to validate computationally predicted crystal structures against experimental X-ray data .

Q. What strategies assess the compound’s stability under varying solvent or temperature conditions?

- Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in solvents (DMSO, DMF, water) at 25°C, 40°C, and 60°C. Monitor decomposition via HPLC at intervals (0, 7, 14 days) .

- Moisture Sensitivity Tests: Expose to controlled humidity (e.g., 30%, 60%, 90% RH) and track hydrolysis via FTIR or NMR .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature and hygroscopicity under nitrogen atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.